molecular formula C15H30O2Se B14648401 8-Heptylselanyloctanoic acid CAS No. 50514-84-6

8-Heptylselanyloctanoic acid

Cat. No.: B14648401
CAS No.: 50514-84-6
M. Wt: 321.4 g/mol
InChI Key: NTDUYJDEXJYDAN-UHFFFAOYSA-N
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Description

8-Heptylselanyloctanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a selenium atom within its molecular structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Heptylselanyloctanoic acid typically involves the introduction of a selenium atom into an octanoic acid derivative. One common method is the nucleophilic substitution reaction where a heptyl group is introduced to the selenium atom. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be optimized for higher yields and purity. The use of automated systems ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Heptylselanyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The heptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

8-Heptylselanyloctanoic acid has found applications in several scientific domains:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential antioxidant properties, which may have implications in reducing oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of specialty chemicals and materials that require selenium incorporation.

Mechanism of Action

The mechanism by which 8-Heptylselanyloctanoic acid exerts its effects is primarily through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). The molecular targets include enzymes and proteins that are involved in oxidative stress pathways. The compound can modulate these pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

    Octanoic Acid: A simpler carboxylic acid without the selenium atom.

    Selenocysteine: An amino acid containing selenium, known for its role in biological systems.

    Selenomethionine: Another selenium-containing amino acid with antioxidant properties.

Uniqueness: 8-Heptylselanyloctanoic acid is unique due to its specific structure that combines a heptyl group with a selenium atom within an octanoic acid framework. This unique combination imparts distinct chemical and biological properties that are not observed in simpler carboxylic acids or other selenium-containing compounds.

Properties

CAS No.

50514-84-6

Molecular Formula

C15H30O2Se

Molecular Weight

321.4 g/mol

IUPAC Name

8-heptylselanyloctanoic acid

InChI

InChI=1S/C15H30O2Se/c1-2-3-4-7-10-13-18-14-11-8-5-6-9-12-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

NTDUYJDEXJYDAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Se]CCCCCCCC(=O)O

Origin of Product

United States

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